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Compound of Interest

Compound Name: C23H18ClF3N4O4

Cat. No.: B12629672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic compound C23H18ClF3N4O4 represents a novel molecular scaffold with

significant potential in agrochemical and pharmaceutical research. Its unique combination of a

chlorophenyl-substituted isoxazoline, a trifluoromethyl-substituted pyrazole, and a central

piperidinyl-thiazole core suggests a possible mode of action as an oxysterol-binding protein

(OSBP) inhibitor, a target of significant interest for the development of new fungicides. This

technical guide outlines a plausible multi-step synthesis for this compound, provides detailed

experimental protocols, and discusses its likely biological mechanism of action. The synthesis

is presented as a convergent approach, involving the preparation of key heterocyclic

intermediates followed by their strategic coupling.

Proposed Structure
The proposed structure for the target compound C23H18ClF3N4O4 is 1-((4-(4-(5-(3-

chlorophenyl)-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)carbonyl)-3-

(trifluoromethyl)-1H-pyrazole.

Retrosynthetic Analysis
A convergent retrosynthetic strategy is proposed. The target molecule can be disconnected at

the amide bond, leading to two key intermediates: 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic
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acid and a piperidinyl-thiazole-isoxazoline core. The latter can be further disconnected into a 2-

(piperidin-4-yl)thiazole fragment and a 3-chloro-styrene oxide precursor for the isoxazoline ring.

Synthetic Pathway
A multi-step synthetic pathway is detailed below, beginning with the synthesis of the key

heterocyclic intermediates.

Caption: Convergent synthetic pathway for C23H18ClF3N4O4.

Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate B5)

Reaction: A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in

ethanol is treated with hydrazine hydrate (1.1 eq) at room temperature. The mixture is then

heated to reflux for 4 hours.

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned

between ethyl acetate and water. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-4-

carboxylate.

Hydrolysis: The crude ester is dissolved in a mixture of THF and water, and lithium hydroxide

(2.0 eq) is added. The reaction is stirred at room temperature overnight.

Purification: The reaction mixture is acidified with 1M HCl, and the resulting precipitate is

collected by filtration, washed with cold water, and dried under vacuum to afford 3-

(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white solid.

Step 2: Synthesis of 2-(piperidin-4-yl)thiazole (Intermediate C7)

Thionation: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in toluene,

Lawesson's reagent (0.5 eq) is added, and the mixture is heated to 80°C for 3 hours.

Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue

is purified by column chromatography to give tert-butyl 4-(thiocarbonyl)piperidine-1-

carboxylate.
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Hantzsch Thiazole Synthesis: The thioamide (1.0 eq) is dissolved in ethanol, and 2-

bromoacetaldehyde (1.1 eq) is added. The mixture is refluxed for 6 hours.

Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate and

washed with saturated sodium bicarbonate solution. The organic layer is dried and

concentrated.

Deprotection: The crude product is dissolved in dichloromethane, and trifluoroacetic acid (5.0

eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours.

Purification: The solvent is removed under reduced pressure, and the residue is basified with

saturated sodium bicarbonate solution and extracted with dichloromethane. The combined

organic layers are dried and concentrated to yield 2-(piperidin-4-yl)thiazole.

Step 3: Synthesis of 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde (Intermediate A6)

Grignard Reaction: A solution of 3-chloroacetophenone (1.0 eq) in dry THF is added

dropwise to a solution of vinylmagnesium bromide (1.2 eq) in THF at 0°C. The reaction is

stirred for 2 hours at room temperature.

Work-up: The reaction is quenched with saturated ammonium chloride solution and extracted

with ethyl acetate. The organic layer is dried and concentrated to give 1-(3-

chlorophenyl)prop-2-en-1-ol.

Oxidation and Oximation: The alcohol is oxidized using an appropriate oxidizing agent (e.g.,

PCC) to the corresponding enone, which is then reacted with hydroxylamine hydrochloride in

the presence of a base to form the oxime.

Cyclization: The oxime is treated with N-chlorosuccinimide in DMF to induce cyclization to

the isoxazoline ring.

Purification: The crude product is purified by column chromatography to afford 5-(3-

chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde.

Step 4: Final Assembly of C23H18ClF3N4O4
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Reductive Amination: A solution of 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde

(1.0 eq) and 2-(piperidin-4-yl)thiazole (1.0 eq) in methanol is stirred for 1 hour. Sodium

cyanoborohydride (1.5 eq) is then added portion-wise.

Work-up: The reaction is stirred overnight, quenched with water, and the methanol is

removed. The aqueous layer is extracted with ethyl acetate, and the organic layer is dried

and concentrated.

Amide Coupling: The crude amine is dissolved in DMF, and 3-(trifluoromethyl)-1H-pyrazole-

4-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are added. The mixture is stirred

at room temperature for 24 hours.

Purification: The reaction mixture is poured into water, and the precipitate is collected by

filtration. The crude product is purified by column chromatography to yield the final

compound, C23H18ClF3N4O4.

Quantitative Data Summary
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Step Reactant 1 Reactant 2 Product
Molar Mass
( g/mol )

Assumed
Yield (%)

1

Ethyl 2-

(ethoxymethy

lene)-4,4,4-

trifluoro-3-

oxobutanoate

Hydrazine

hydrate

3-

(Trifluorometh

yl)-1H-

pyrazole-4-

carboxylic

acid

194.09 75

2

tert-butyl 4-

formylpiperidi

ne-1-

carboxylate

2-

bromoacetald

ehyde

2-(piperidin-

4-yl)thiazole
168.26 50

3

3-

Chloroacetop

henone

Vinylmagnesi

um bromide

5-(3-

chlorophenyl)

-4,5-

dihydroisoxaz

ole-3-

carbaldehyde

223.64 60

4
Intermediate

A6-C7 Adduct

Intermediate

B5

C23H18ClF3

N4O4
518.87 65

Biological Activity and Signaling Pathway
The structural similarity of C23H18ClF3N4O4 to fungicides like oxathiapiprolin suggests that it

likely acts as an inhibitor of oxysterol-binding protein (OSBP). OSBPs are lipid transfer proteins

that are crucial for sterol homeostasis and membrane trafficking in eukaryotic cells.

Caption: Proposed mechanism of OSBP inhibition by C23H18ClF3N4O4.

In fungi, inhibition of OSBP disrupts the transport of lipids between the endoplasmic reticulum

and the Golgi apparatus. This leads to a breakdown in membrane integrity, impaired vesicular

transport, and ultimately, the cessation of fungal growth. The high efficacy of OSBP inhibitors

stems from their novel mode of action, which can overcome resistance to other classes of

fungicides.
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Conclusion
This technical guide provides a comprehensive overview of a potential synthetic route to the

novel heterocyclic compound C23H18ClF3N4O4. The convergent approach allows for the

efficient assembly of the complex molecular architecture from readily accessible starting

materials. The detailed experimental protocols and the proposed mechanism of action offer a

solid foundation for researchers and drug development professionals interested in exploring

this and related chemical spaces for the discovery of new bioactive molecules. Further

optimization of the reaction conditions and in-depth biological evaluation are warranted to fully

elucidate the potential of this compound.

To cite this document: BenchChem. [Novel Synthesis Routes for C23H18ClF3N4O4: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12629672#novel-synthesis-routes-for-
c23h18clf3n4o4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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